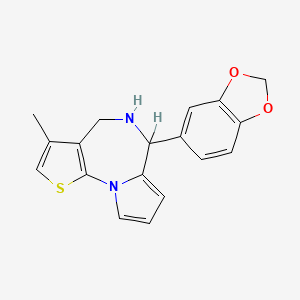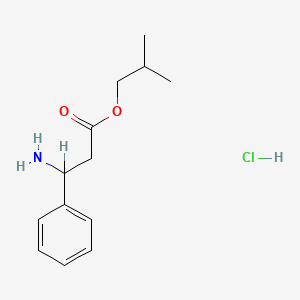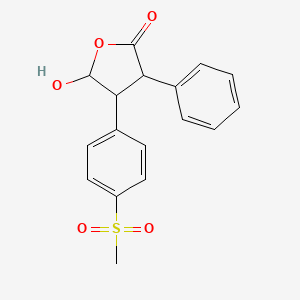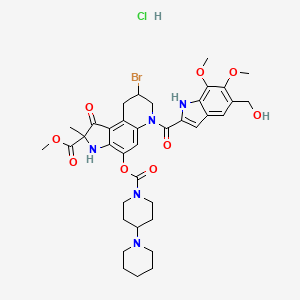
5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is a synthetic organic compound belonging to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring substituted with a chlorophenyl group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-((4-chlorophenyl)methyl)-1H-benzimidazole: Lacks the propanoic acid moiety.
2-((4-Chlorophenyl)methyl)-1H-benzimidazole-1-propanoic acid: Lacks the chlorine substitution on the benzimidazole ring.
Uniqueness
5-Chloro-2-((4-chlorophenyl)methyl)-beta-methyl-1H-benzimidazole-1-propanoic acid is unique due to the presence of both the chlorophenyl and propanoic acid groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Propiedades
Número CAS |
141246-03-9 |
|---|---|
Fórmula molecular |
C18H16Cl2N2O2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
3-[5-chloro-2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11(8-18(23)24)22-16-7-6-14(20)10-15(16)21-17(22)9-12-2-4-13(19)5-3-12/h2-7,10-11H,8-9H2,1H3,(H,23,24) |
Clave InChI |
QCVDXVMPFWBDEN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)N1C2=C(C=C(C=C2)Cl)N=C1CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


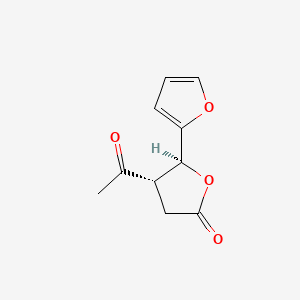

![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)




